N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide
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Overview
Description
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds characterized by a fused benzene and oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide typically involves the following steps:
Formation of 5,6-dimethyl-1,3-benzoxazole: This can be achieved by cyclization of 2-amino-5,6-dimethylphenol with carboxylic acids or their derivatives under acidic conditions.
Coupling Reaction: The resulting benzoxazole is then coupled with 3-methylbutanamide using coupling agents like carbodiimides (e.g., DCC, EDC) in the presence of a base.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and oxygen (O2) in the presence of a catalyst.
Reduction: LiAlH4, H2, and palladium on carbon (Pd/C).
Substitution: Halides (e.g., Cl-, Br-), alkoxides (e.g., methoxide, ethoxide).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or alkanes.
Substitution: Halogenated compounds, ethers, or esters.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer. Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cell signaling processes and metabolic pathways.
Comparison with Similar Compounds
N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-nitro-3-methylbenzamide: This compound is structurally similar but has a nitro group instead of a methyl group.
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide: This compound has an acetamide group instead of a 3-methylbutanamide group.
Uniqueness: N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the 3-methylbutanamide group. This combination of structural features contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12(2)9-19(23)21-16-7-5-15(6-8-16)20-22-17-10-13(3)14(4)11-18(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHJTZKGWOZPOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC=C(C=C3)NC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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